molecular formula C21H16INO3S B13555515 5-benzyloxy-1-benzenesulfonyl-3-iodo-1H-indole

5-benzyloxy-1-benzenesulfonyl-3-iodo-1H-indole

Cat. No.: B13555515
M. Wt: 489.3 g/mol
InChI Key: GIVKODZVGGDMCD-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole is a complex organic compound that features a benzenesulfonyl group, a benzyloxy group, and an iodine atom attached to an indole core

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonation of the indole using benzenesulfonyl chloride in the presence of a base.

    Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Iodination: The final step involves the iodination of the indole ring, which can be carried out using iodine or other iodinating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl and benzyloxy groups can enhance binding affinity and specificity, while the iodine atom may participate in halogen bonding or other interactions.

Comparison with Similar Compounds

Similar compounds to 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole include:

    1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole: This compound differs in the position of the benzyloxy group, which can affect its reactivity and binding properties.

    1-(Benzenesulfonyl)-5-(benzyloxy)-3-bromo-1H-indole: The bromine atom in place of iodine can lead to different reactivity and interaction profiles.

    1-(Benzenesulfonyl)-5-(benzyloxy)-3-chloro-1H-indole: Similar to the bromo analog, the chlorine atom can influence the compound’s chemical behavior.

The uniqueness of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole lies in the combination of its functional groups and the presence of iodine, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H16INO3S

Molecular Weight

489.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-phenylmethoxyindole

InChI

InChI=1S/C21H16INO3S/c22-20-14-23(27(24,25)18-9-5-2-6-10-18)21-12-11-17(13-19(20)21)26-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

GIVKODZVGGDMCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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